molecular formula C8H12O3 B1580887 2-Cyclohexyl-2-oxoacetic acid CAS No. 4354-49-8

2-Cyclohexyl-2-oxoacetic acid

Cat. No. B1580887
CAS RN: 4354-49-8
M. Wt: 156.18 g/mol
InChI Key: IMCSZGFLUYCDOG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-oxoacetic acid is a chemical compound with the CAS number 4354-49-8 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 2-Cyclohexyl-2-oxoacetic acid is C8H12O3 . The molecular weight is 156.18 .


Chemical Reactions Analysis

The oxidation of cyclohexane, a related compound, has been studied extensively. The process involves the in-situ production of H2O2 from molecular H2 and O2 . The activation of cyclohexane and O2 is the rate-determining step in the formation of cyclohexyl hydroperoxide intermediate (CyOOH), cyclohexanol, and cyclohexanone .

Scientific Research Applications

Structural Characterization and Medicinal Properties

2-Amino-2-oxoacetic acid, a compound related to 2-cyclohexyl-2-oxoacetic acid, has shown significant potential in medicinal applications due to its inhibitory action on metabolic pathways of tumor cells, demonstrating anticancer activity against nasopharyngeal carcinoma cells. Its structural characterization, crucial for understanding its mechanisms of action, has been conducted using powder X-ray diffraction and other spectroscopic techniques (Delgado et al., 2019).

Synthesis and Antimicrobial Applications

Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, a derivative of 2-cyclohexyl-2-oxoacetic acid, has been synthesized and found to possess antimicrobial properties. This synthesis involves reactions with cyclohexane-1,3-dione and diethyl oxalate, indicating potential for pharmaceutical applications (Ghelani, Khunt, & Naliapara, 2017).

Importance in Synthesis of Medicinal Compounds

Cyclohexylacetic acid derivatives, closely related to 2-cyclohexyl-2-oxoacetic acid, have been used as intermediates in the synthesis of important medicinal compounds, such as COX 2 inhibitors. These processes involve multiple steps including bromination, aminolysis, and acetylation, highlighting the compound's role in complex pharmaceutical synthesis (Hai, 2001).

Application in Flotation Process

Cyclohexyl hydroxamic acid, structurally similar to 2-cyclohexyl-2-oxoacetic acid, has been evaluated for use in the flotation of minerals. Density Functional Theory (DFT) calculations, mineral flotation tests, adsorption measurements, and zeta potential determination have been employed to demonstrate its effectiveness as a collector in scheelite flotation (Zhao et al., 2013).

Use in Microwave-assisted Synthesis

A microwave-assisted decarboxylative three-component coupling involving 2-oxoacetic acid, an amine, and an alkyne has been developed. This method, involving compounds like 2-cyclohexyl-2-oxoacetic acid, offers an efficient approach for synthesizing polysubstituted propargylamines (Feng et al., 2011).

Antioxidant and Enzymatic Activity

The amino acid [1-(aminomethyl)cyclohexyl]acetic acid, a compound related to 2-cyclohexyl-2-oxoacetic acid, has been used to produce Schiff base ligands with metal ions, demonstrating antioxidant properties and selective xanthine oxidase inhibitory activities. This highlights potential applications in biochemical and pharmaceutical research (Ikram et al., 2015).

properties

IUPAC Name

2-cyclohexyl-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCSZGFLUYCDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195873
Record name alpha-Oxocyclohexaneacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-2-oxoacetic acid

CAS RN

4354-49-8
Record name α-Oxocyclohexaneacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=4354-49-8
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Record name alpha-Oxocyclohexaneacetic acid
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Record name alpha-Oxocyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-oxocyclohexaneacetic acid
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Record name ALPHA-OXOCYCLOHEXANEACETIC ACID
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Synthesis routes and methods

Procedure details

To a solution of ethyl cyclohexyloxoacetate (46 g) in MeOH (25 mL) was added water (60 mL) and NaOH (50% 20 mL) at 0-15° C. The reaction mixture was heated to 60° C. for 1.5 h. The reaction mixture was cooled with ice-water bath, and acidified with 15% HCl till pH 1. The mixture was extracted with ethyl acetate (2×250 mL). The extracts were washed with brine, dried with sodium sulfate. The drying agent was removed by filtration and the solvent was removed to give a low melting solid (39 g, 99%). 1H NMR: δ 1.15-1.40 (m, 5H,), 1.62-1.96 (m, 5H). 3.20 (m, 1H), 9.4 (s, 1H). 13C-NMR δ, 25.93, 25.76, 27.89, 45.04, 160.90, 198.29.
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-2-oxoacetic acid
Reactant of Route 2
2-Cyclohexyl-2-oxoacetic acid
Reactant of Route 3
2-Cyclohexyl-2-oxoacetic acid
Reactant of Route 4
2-Cyclohexyl-2-oxoacetic acid
Reactant of Route 5
2-Cyclohexyl-2-oxoacetic acid
Reactant of Route 6
Reactant of Route 6
2-Cyclohexyl-2-oxoacetic acid

Citations

For This Compound
3
Citations
C Wang, Q Cui, Z Zhang, ZJ Yao… - … –A European Journal, 2019 - Wiley Online Library
… Oximes derived from 2-oxoacetic acid and 2-cyclohexyl-2-oxoacetic acid were converted to nitrones 3 aa and 3 ab in moderate yields, respectively. The incomplete conversion from a …
P Nowak, DC Cole, A Aulabaugh, J Bard… - Bioorganic & Medicinal …, 2010 - Elsevier
… methyl mandelate 8 affords the hydroxyester 9, which is oxidized to the corresponding keto ester under Swern oxidation conditions and hydrolyzed to the 2-cyclohexyl-2-oxoacetic acid …
Number of citations: 46 www.sciencedirect.com
R Yabe, Y Ebe, T Nishimura - Chemical Communications, 2021 - pubs.rsc.org
… The alkyl-substituted α-oxocarboxylic acids, such as pyruvic acid (1o), 2-oxobutyric acid (1p), 2-oxododecanoic acid (1q), and 2-cyclohexyl-2-oxoacetic acid (1r), also participated in the …
Number of citations: 4 pubs.rsc.org

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